molecular formula C5H4Cl3FO2 B1597954 2,2,2-Trichloroethyl-2-fluoroacrylate CAS No. 98120-00-4

2,2,2-Trichloroethyl-2-fluoroacrylate

Cat. No.: B1597954
CAS No.: 98120-00-4
M. Wt: 221.44 g/mol
InChI Key: RLBUOZNCCZTWOK-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl-2-fluoroacrylate is an organic compound characterized by the presence of a trichloroethyl group and a fluoroacrylate moiety

Scientific Research Applications

2,2,2-Trichloroethyl-2-fluoroacrylate has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study enzyme activities and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

Target of Action

2,2,2-Trichloroethyl-2-fluoroacrylate, also known as 2,2,2-trichloroethyl 2-fluoroprop-2-enoate, is primarily used in the field of polymer chemistry . Its primary targets are monomers in a polymerization reaction, where it acts as a reactive monomer itself .

Mode of Action

This compound undergoes radical copolymerization with other monomers . The process is initiated by a highly branched perfluorinated radical that releases a CF3 radical, which then attacks the CH2 of the this compound . This interaction leads to the formation of a polymer with the incorporation of the this compound units .

Biochemical Pathways

The biochemical pathway involved is the radical polymerization pathway . The compound, acting as a monomer, is incorporated into the growing polymer chain during the polymerization process . The resulting polymers exhibit various properties depending on their compositions .

Pharmacokinetics

The compound’s reactivity and incorporation into polymers can be influenced by factors such as temperature and the presence of other monomers .

Result of Action

The result of the action of this compound is the formation of polymers with tunable properties . These polymers can exhibit various glass transition temperatures and thermal stability depending on their compositions . They can also show improved adhesion and tunable wettability, making them suitable for potential applications as functional coatings .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other monomers . For instance, the temperature can affect the rate of the polymerization reaction and the properties of the resulting polymer . Additionally, the presence of other monomers can influence the composition of the resulting polymer and its properties .

Biochemical Analysis

Biochemical Properties

2,2,2-Trichloroethyl-2-fluoroacrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in radical copolymerization reactions, which are initiated by tert-butyl peroxypivalate . This interaction leads to the formation of poly(fluoroacrylate) copolymers with different molar compositions. The nature of these interactions involves the regioselective attack of radicals onto the CH2 group of this compound .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes includes changes in the thermal stability and glass transition temperatures of the resulting polymers . These changes can affect the overall cellular function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with radicals leads to the formation of copolymers with different thermal and optical properties . These interactions can result in enzyme inhibition or activation, depending on the specific biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and the presence of other chemicals. Studies have shown that the thermal stability of the resulting polymers increases with higher contents of this compound . Long-term effects on cellular function have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to toxic or adverse effects. The compound’s impact on animal models includes changes in thermal stability and glass transition temperatures of the resulting polymers . These changes can affect the overall health and behavior of the animals.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in radical copolymerization reactions influences the overall metabolic pathways and the formation of poly(fluoroacrylate) copolymers .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within specific cellular compartments . The resulting polymers’ properties, such as thermal stability and glass transition temperatures, are influenced by the distribution of this compound.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These interactions influence the overall behavior and properties of the resulting polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl-2-fluoroacrylate typically involves the following steps:

  • Esterification: The reaction of 2,2,2-trichloroethanol with 2-fluoropropionic acid in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) to form the ester.

  • Polymerization: The resulting ester can be polymerized using free radical initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to form polymeric materials with desired properties.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trichloroethyl-2-fluoroacrylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the fluoroacrylate group to a hydroxyl group, forming 2,2,2-trichloroethyl-2-hydroxyacrylate.

  • Substitution: The trichloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols

  • Substitution: Halogenated derivatives

Comparison with Similar Compounds

2,2,2-Trichloroethyl-2-fluoroacrylate is similar to other fluoroacrylates, such as:

  • 2,2,2-Trifluoroethyl acrylate: This compound differs by the absence of the trichloroethyl group.

  • 2,2,2-Trifluoroethyl methacrylate: This compound has a methacrylate group instead of an acrylate group.

Uniqueness: The presence of the trichloroethyl group and the fluoroacrylate moiety gives this compound unique chemical properties and reactivity compared to its analogs.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. Further research and development of this compound may lead to new discoveries and applications in the future.

Properties

IUPAC Name

2,2,2-trichloroethyl 2-fluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl3FO2/c1-3(9)4(10)11-2-5(6,7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBUOZNCCZTWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382138
Record name 2,2,2-Trichloroethyl-2-fluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98120-00-4
Record name 2,2,2-Trichloroethyl-2-fluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12 g of 2-fluoroacryloyl chloride and 26 g of 2,2,2-trichloroethanol were introduced into a round-bottomed flask placed in an ice bath. 17 g of triethylamine were added portionwise to the reaction mixture. After reacting for an additional 3 h, approximately 50 ml of water were added. The aqueous and organic phases were subsequently separated and the organic phase was analysed by GC. The conversion of the 2,2,2-trichloroethanol was 52%. The yield of ester, based on the amount of 2-fluoroacrylic acid employed in the first stage, was 67%.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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